5-Ethyl-2-methylmorpholine-4-carbonyl chloride
Description
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-ethyl-2-methylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO2/c1-3-7-5-12-6(2)4-10(7)8(9)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
XZXKIOKWKIFBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(CN1C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride typically involves the reaction of 5-Ethyl-2-methylmorpholine with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
5-Ethyl-2-methylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Ethyl-2-methylmorpholine-4-carboxylic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Scientific Research Applications
5-Ethyl-2-methylmorpholine-4-carbonyl chloride is a chemical compound with a morpholine ring substituted with an ethyl group at the 5-position, a methyl group at the 2-position, and a carbonyl chloride functional group at the 4-position. Its molecular formula is C8H14ClNO2. This compound has potential applications in several fields, particularly in the pharmaceutical industry as an intermediate in synthesis.
Synthesis
The synthesis of this compound typically involves several steps:
Applications
this compound has potential applications in the pharmaceutical industry as an intermediate in the synthesis of various compounds.
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylmorpholine | Morpholine ring with a methyl group | Solvent properties; used in organic synthesis |
| 4-Morpholinecarbonyl chloride | Morpholine ring with a carbonyl chloride | Used as an acylating agent; less sterically hindered |
| 3-Ethylmorpholine | Ethyl substitution on the morpholine ring | Potentially different biological activity |
| 5-Ethyl-4-methylmorpholine | Methyl substitution at the 4-position | Different reactivity profile compared to carbonyl chlorides |
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s carbonyl chloride group is highly reactive, making it suitable for acylation reactions. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Ethyl-2-methylmorpholine-4-carbonyl chloride with structurally related morpholine-based acyl chlorides and other reactive intermediates:
| Compound | Molecular Formula | Substituents | Reactivity | Applications | Stability |
|---|---|---|---|---|---|
| This compound | C₈H₁₄ClNO₂ | 2-methyl, 5-ethyl, 4-carbonyl Cl | High (electrophilic carbonyl) | Drug intermediates, polymer synthesis | Hydrolyzes in moisture |
| Morpholine-4-carbonyl chloride | C₅H₈ClNO₂ | Unsubstituted morpholine ring | Moderate | Peptide coupling, agrochemicals | Moderately stable in dry conditions |
| 2,6-Dimethylmorpholine-4-carbonyl chloride | C₇H₁₂ClNO₂ | 2,6-dimethyl substituents | High (steric hindrance) | Specialty polymers, chiral catalysts | Stable under inert atmosphere |
| Piperidine-4-carbonyl chloride | C₆H₁₀ClNO | Piperidine ring (no oxygen) | Moderate | Alkaloid synthesis, surfactants | Less reactive than morpholine analogs |
Key Findings:
Reactivity :
- The 5-ethyl-2-methyl substituents in the target compound reduce steric hindrance compared to 2,6-dimethyl analogs, enhancing its accessibility for nucleophilic attack .
- Morpholine-based acyl chlorides generally exhibit higher reactivity than piperidine analogs due to the electron-withdrawing oxygen atom in the morpholine ring, which polarizes the carbonyl group .
Stability :
- This compound is less stable than 2,6-dimethyl derivatives due to the lack of steric protection around the carbonyl chloride group, making it prone to hydrolysis .
Synthetic Utility :
- The ethyl and methyl substituents in the target compound may confer unique regioselectivity in coupling reactions, distinguishing it from unsubstituted morpholine-4-carbonyl chloride .
Notes on Evidence Usage:
- Thus, this analysis relies on structural analogies and general principles of reactive intermediates. For authoritative data, consult specialized databases like Reaxys or SciFinder.
Biological Activity
5-Ethyl-2-methylmorpholine-4-carbonyl chloride is a chemical compound belonging to the morpholine family, characterized by its unique structure that includes a morpholine ring substituted with an ethyl group at the 5-position, a methyl group at the 2-position, and a carbonyl chloride functional group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.
- Molecular Formula: CHClNO
- Structure: The presence of both amine and ether functionalities contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals.
Potential Applications
- Pharmaceutical Industry : It serves as an intermediate in synthesizing various drugs, particularly those targeting enzyme inhibition and antimicrobial properties.
- Enzyme Inhibition : The carbonyl chloride group may facilitate acylation reactions, which are crucial for modifying enzyme activity.
Study on Enzyme Inhibition
A study investigated the role of morpholine derivatives in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. While this compound was not directly tested, similar morpholine derivatives demonstrated significant inhibitory effects, suggesting that this compound may exhibit comparable activity due to structural similarities .
Synthesis of Related Compounds
Research on related morpholine derivatives has shown that modifications to the morpholine structure can lead to varying biological activities. For instance, compounds with carbonyl functionalities have been noted for their enhanced reactivity in biochemical pathways, which could imply similar potential for this compound .
Comparative Analysis of Morpholine Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Morpholine ring with ethyl and methyl groups; carbonyl chloride | Potential acylating agent; reactive intermediate |
| 2-Methylmorpholine | Morpholine ring with a methyl group | Solvent properties; used in organic synthesis |
| 4-Morpholinecarbonyl chloride | Morpholine ring with a carbonyl chloride | Used as an acylating agent; less sterically hindered |
| 3-Ethylmorpholine | Ethyl substitution on the morpholine ring | Potentially different biological activity |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Acylation Reactions : The carbonyl chloride can react with nucleophiles (e.g., amines) to form stable amides or other derivatives, which may interact with biological targets.
- Interaction with Enzymes : Similar compounds have shown that morpholines can modulate enzyme activity through reversible or irreversible binding mechanisms.
Q & A
Q. What synthetic strategies are recommended for preparing 5-Ethyl-2-methylmorpholine-4-carbonyl chloride with high purity?
Methodological Answer:
- Stepwise Synthesis : Begin with morpholine derivatives (e.g., 2-methylmorpholine) and introduce the ethyl group via alkylation under anhydrous conditions using ethyl halides. Protect reactive amines (e.g., with Boc groups) to prevent side reactions.
- Carbonyl Chloride Formation : React the intermediate with phosgene (COCl₂) or thionyl chloride (SOCl₂) in a controlled, low-temperature environment. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy for carbonyl chloride formation (~1800 cm⁻¹ C=O stretch).
- Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients to isolate the final product. Compare retention times with reference standards (e.g., pharmaceutical impurity standards like those in ) to confirm purity .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The morpholine ring protons (δ 3.5–4.5 ppm) and ethyl/methyl groups (δ 1.0–1.5 ppm) are key identifiers.
- FT-IR : Confirm carbonyl chloride absorption (~1780–1820 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₈H₁₄ClNO₂: 216.0794).
- Cross-Validation : Compare data with structurally similar compounds (e.g., isopropylarticaine derivatives in ) to resolve ambiguities .
Advanced Research Questions
Q. How does environmental humidity affect the stability of this compound during storage?
Methodological Answer:
- Controlled Stability Studies : Store samples in desiccators at varying humidity levels (10–90% RH) and temperatures (4°C, 25°C). Monitor degradation via:
- HPLC-UV : Track hydrolysis products (e.g., carboxylic acid derivatives) over time.
- Karl Fischer Titration : Quantify moisture uptake.
- Surface Reactivity Analysis : Use microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with glass or polymer surfaces, as moisture may catalyze hydrolysis at material interfaces (see for surface chemistry protocols) .
Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Model the reaction pathway with nucleophiles (e.g., amines, alcohols) using software like Gaussian or ORCA. Calculate activation energies (ΔG‡) and transition states to identify rate-limiting steps.
- Solvent Effects : Include implicit solvent models (e.g., PCM for dichloromethane) to simulate reaction environments. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .
Data Contradiction & Experimental Design
Q. How should researchers resolve discrepancies in reported reaction yields for acyl chloride derivatives?
Methodological Answer:
-
Systematic Variable Screening : Design a factorial experiment testing variables:
Variable Range Solvent polarity DCM vs. THF Temperature 0°C vs. 25°C Reagent stoichiometry 1.0–2.0 eq. SOCl₂ -
Statistical Analysis : Use ANOVA to identify significant factors. Reference for BASF’s recommendations on process optimization .
Q. What protocols ensure reproducibility in morpholine-based acyl chloride synthesis?
Methodological Answer:
- Standardized Protocols :
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture.
- Real-Time Monitoring : Implement ReactIR for carbonyl chloride formation.
- Batch Consistency : Characterize multiple batches via NMR and HPLC to establish acceptable variance thresholds (<5% RSD).
- Documentation : Adopt guidelines from regulatory frameworks (e.g., ’s impurity profiling standards) for reporting synthetic conditions .
Advanced Analytical Techniques
Q. How can researchers quantify trace impurities in this compound?
Methodological Answer:
- HPLC-MS/MS : Use a triple quadrupole system with electrospray ionization (ESI) in positive ion mode. Target known impurities (e.g., unreacted morpholine precursors) using MRM transitions.
- Reference Standards : Cross-check with EP/Pharmaceutical impurity databases (e.g., ’s Imp. E/F) to assign peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
